molecular formula C6H3BrClF B1271530 2-Bromo-1-chloro-4-fluorobenzene CAS No. 201849-15-2

2-Bromo-1-chloro-4-fluorobenzene

Cat. No.: B1271530
CAS No.: 201849-15-2
M. Wt: 209.44 g/mol
InChI Key: FOCCSIJMXBTKHD-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-fluorobenzene is an organic compound with the molecular formula C6H3BrClF. It is a polyhalo-substituted benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Bromo-1-chloro-4-fluorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.

    Medicine: Utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

Target of Action

2-Bromo-1-chloro-4-fluorobenzene is a derivative of benzene, a basic unit in organic chemistry. The primary targets of this compound are likely to be organic molecules that can undergo electrophilic aromatic substitution . .

Mode of Action

The compound interacts with its targets through a mechanism known as electrophilic aromatic substitution . This is a two-step process:

This mechanism allows the compound to introduce new functional groups to the benzene ring while preserving the aromaticity of the ring .

Biochemical Pathways

It’s known that the compound can participate in suzuki coupling reactions to form biphenyls . These biphenyls can serve as precursors for synthesizing other complex organic compounds .

Pharmacokinetics

Given its molecular weight of 20944 , it’s likely to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action depend on the context of its use. For instance, in the context of organic synthesis, the compound can help introduce new functional groups to a benzene ring . In the context of pharmaceutical synthesis, it can serve as a building block for creating more complex molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, dry place to maintain its stability .

Safety and Hazards

2-Bromo-1-chloro-4-fluorobenzene is a combustible liquid . It can cause skin irritation . Safety precautions include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

As a polyhalo substituted benzene, 2-Bromo-1-chloro-4-fluorobenzene has potential applications in the synthesis of various organic compounds . Its use in Suzuki coupling reactions to form biphenyls, which are precursors for synthesizing 6-substituted phenanthridines, suggests potential applications in the synthesis of pharmaceuticals and other biologically active compounds .

Biochemical Analysis

Biochemical Properties

2-Bromo-1-chloro-4-fluorobenzene plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as Suzuki coupling, which is essential for forming carbon-carbon bonds. The compound’s interaction with enzymes like cytochrome P450 can lead to the formation of reactive intermediates, which are vital for metabolic processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules like kinases, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in detoxification and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, inhibiting or activating their functions. For example, it can inhibit the activity of enzymes involved in oxidative stress, thereby protecting cells from damage. Additionally, it can induce changes in gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade into various by-products, which may have different biological activities. Long-term exposure to the compound can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of the compound can lead to oxidative stress, inflammation, and cellular damage. It is essential to determine the threshold levels to avoid toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further undergo metabolic transformations, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence the levels of other biomolecules, such as glutathione, which plays a role in detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-chloro-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-chloro-4-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or carbon tetrachloride

    Catalyst: Iron(III) bromide or aluminum tribromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 1-chloro-4-fluorobenzene and bromine

    Reaction Vessel: Stainless steel reactors with temperature control

    Purification: Distillation or recrystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-chloro-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide.

    Electrophilic Substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products Formed:

    Nucleophilic Substitution: Hydroxy, alkoxy, or amino-substituted benzene derivatives.

    Electrophilic Substitution: Nitro or sulfonyl-substituted benzene derivatives.

    Coupling Reactions: Biphenyl derivatives with various substituents.

Comparison with Similar Compounds

2-Bromo-1-chloro-4-fluorobenzene can be compared with other polyhalo-substituted benzene derivatives:

The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts unique reactivity and makes it valuable for specific synthetic applications.

Properties

IUPAC Name

2-bromo-1-chloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-5-3-4(9)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCCSIJMXBTKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378318
Record name 2-Bromo-1-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201849-15-2
Record name 2-Bromo-1-chloro-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201849-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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